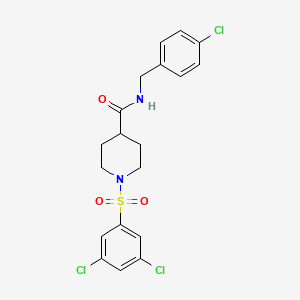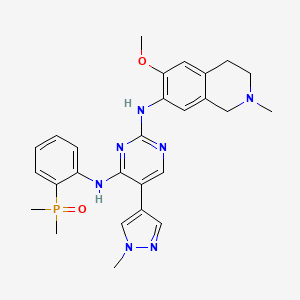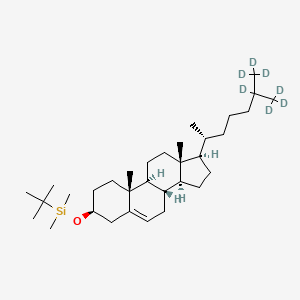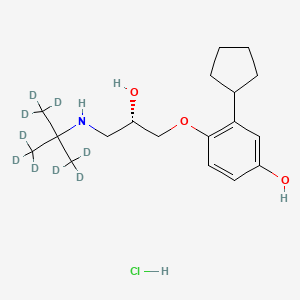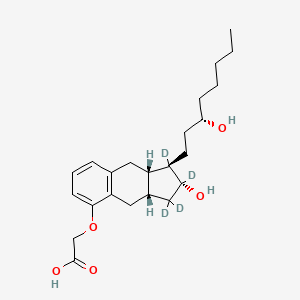
Treprostinil-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Treprostinil-d4 is a deuterated analog of treprostinil, a prostacyclin vasodilator widely used for the treatment of pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease (PH-ILD) . The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of treprostinil involves several key steps, including a Claisen rearrangement and a catalytic Pauson–Khand reaction The Claisen rearrangement is performed in a plug flow reactor, which improves yields and selectivity The Pauson–Khand reaction is carried out under catalytic conditions with cobalt carbonyl and carbon monoxideThe synthesis is completed in 12 linear steps from (S)-epichlorhydrin, resulting in a 14% overall yield .
Industrial Production Methods
Industrial production of treprostinil typically involves continuous subcutaneous or intravenous infusion . The compound is supplied in various concentrations, such as 1 mg/mL, 2.5 mg/mL, 5 mg/mL, and 10 mg/mL solutions for infusion . The production process is closely monitored to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Treprostinil undergoes various chemical reactions, including oxidation, reduction, and substitution . The Claisen rearrangement and Pauson–Khand reactions are key steps in its synthesis .
Common Reagents and Conditions
Claisen Rearrangement: Typically performed in a plug flow reactor with specific catalysts to improve yield and selectivity.
Pauson–Khand Reaction: Catalyzed by cobalt carbonyl and carbon monoxide.
Major Products Formed
The major products formed from these reactions include intermediates that are further transformed into treprostinil through additional steps .
Applications De Recherche Scientifique
Treprostinil-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is primarily used for the treatment of pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease (PH-ILD) . The compound’s enhanced metabolic stability and pharmacokinetic properties make it a valuable tool for studying the pharmacodynamics and pharmacokinetics of prostacyclin analogs .
Mécanisme D'action
Treprostinil-d4 exerts its effects by promoting direct vasodilation of the pulmonary and systemic arterial vascular beds and inhibiting platelet aggregation . It acts as a full agonist of the prostacyclin receptor (IP) and has a high affinity for the prostaglandin E receptor 2 (EP2) and the prostaglandin D receptor 1 (DP1) . This leads to a reduction in pulmonary artery pressure, improved systemic oxygen transport, and increased cardiac output with minimal alteration of the heart rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epoprostenol: A synthetic prostacyclin with a short half-life and instability at room temperature.
Iloprost: Another prostacyclin analog used for the treatment of PAH.
Selexipag: A non-prostanoid IP receptor agonist used for the treatment of PAH.
Uniqueness
Treprostinil-d4 is unique due to its enhanced metabolic stability and pharmacokinetic properties, which are attributed to the replacement of hydrogen atoms with deuterium . This makes it a valuable compound for long-term treatment and research applications.
Propriétés
Formule moléculaire |
C23H34O5 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2-[[(1R,2R,3aS,9aS)-1,2,3,3-tetradeuterio-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-3a,4,9,9a-tetrahydrocyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i13D2,18D,21D |
Clé InChI |
PAJMKGZZBBTTOY-ADGJBYSCSA-N |
SMILES isomérique |
[2H][C@]1([C@H]2CC3=C(C[C@H]2C([C@@]1([2H])O)([2H])[2H])C(=CC=C3)OCC(=O)O)CC[C@H](CCCCC)O |
SMILES canonique |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


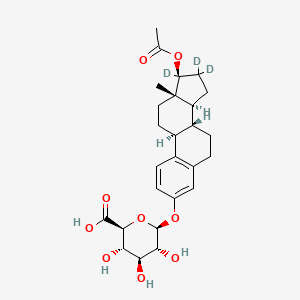
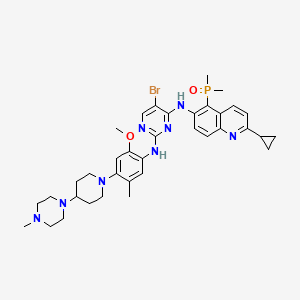


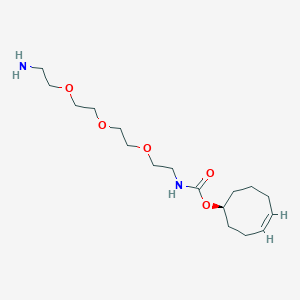
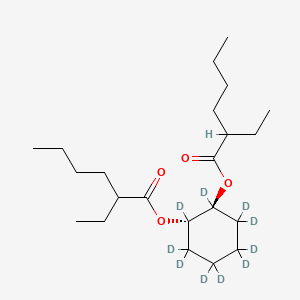
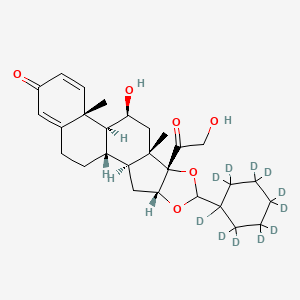
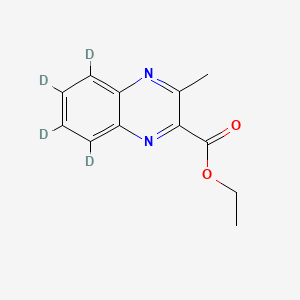
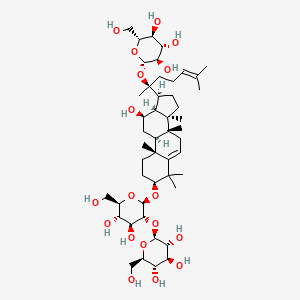
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
